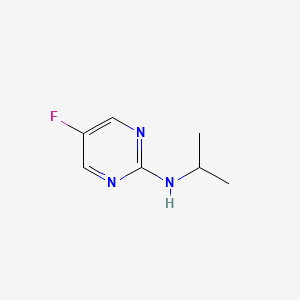

(5-氟-嘧啶-2-基)-异丙基胺

描述

Synthesis Analysis

The synthesis of related compounds involves reactions with fluoro-pyrimidines . For instance, the production process of ethyl-(5-fluoro-pyrimidin-2-yl)-amine involves the synthesis of 2-chloro-5-fluoro-pyrimidine by reacting 2-fluoro-pyrimidine with chloroform and hydrogen chloride in the presence of a catalyst .作用机制

Target of Action

Similar compounds have been found to inhibit immune-activated nitric oxide production .

Mode of Action

The exact mode of action of 5-Fluoro-N-isopropylpyrimidin-2-amine remains to be elucidated . It is suggested that the compound may interact with its targets and inhibit their function, leading to a decrease in nitric oxide production .

Biochemical Pathways

It is known that nitric oxide plays a crucial role in various physiological and pathological processes, including immune response, neurotransmission, and regulation of cell death . Therefore, the inhibition of nitric oxide production by 5-Fluoro-N-isopropylpyrimidin-2-amine could potentially affect these pathways.

Result of Action

It is suggested that the compound may lead to a decrease in nitric oxide production, which could potentially affect various physiological and pathological processes .

实验室实验的优点和局限性

One of the main advantages of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine is its unique mechanism of action, which makes it a promising candidate for the development of new chemotherapeutic agents. However, (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine also has some limitations for lab experiments. It is a relatively unstable compound and can be difficult to synthesize in large quantities. Additionally, (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine has not yet been extensively studied in clinical trials, so its safety and efficacy are still being evaluated.

未来方向

There are many potential future directions for research on (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine. One area of focus could be the development of new chemotherapeutic agents based on the structure and mechanism of action of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine. Another area of focus could be the study of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine's potential use in the treatment of viral infections. Additionally, further research is needed to evaluate the safety and efficacy of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine in clinical trials. Overall, (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine is a promising compound that has the potential to be used in a variety of scientific research applications.

科学研究应用

药物开发

5-氟-N-异丙基嘧啶-2-胺是在合成各种药物化合物中的宝贵中间体。 其氟原子可以增强药物的生物活性及其代谢稳定性 。 例如,它可用于开发激酶抑制剂,而激酶抑制剂在靶向癌症治疗中至关重要 .

农业化学

在农业中,该化合物可作为创建杀虫剂或除草剂的基础。 氟成分可以提高这些药物的选择性和效力,从而可能导致更有效的作物保护解决方案 .

材料科学

将氟化嘧啶(如 5-氟-N-异丙基嘧啶-2-胺)掺入材料中,可能导致开发出具有独特特性的新型聚合物,例如提高对溶剂的抗性和热稳定性 .

生物化学研究

该化合物可用于生物化学研究,以研究蛋白质相互作用和酶活性。 其模拟核苷酸碱基的能力使其能够整合到各种生化途径中,从而提供对细胞过程的见解 .

环境科学

5-氟-N-异丙基嘧啶-2-胺可用于环境科学,以追踪氟化化合物在生态系统中的命运。 其稳定的氟同位素使其成为研究环境污染和降解途径的极佳标记 .

成像和诊断

氟化化合物通常用于成像诊断。 5-氟-N-异丙基嘧啶-2-胺中的氟原子可以用放射性同位素标记,使其成为 PET 成像的潜在候选者,以便在早期阶段检测疾病 .

属性

IUPAC Name |

5-fluoro-N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTFODSSIVKQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634371 | |

| Record name | 5-Fluoro-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77476-97-2 | |

| Record name | 5-Fluoro-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1593098.png)

![3,4-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593109.png)